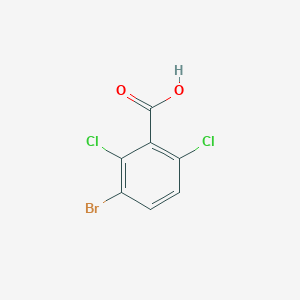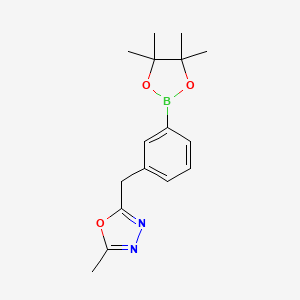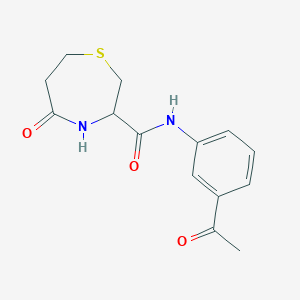
N-(3-acetylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide, also known as OTAVA-BB 120957, is a synthetic compound that belongs to the thiazepane family. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biological research.
作用機序
The mechanism of action of N-(3-acetylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide is not fully understood. However, studies suggest that the compound exerts its pharmacological effects by modulating various cellular pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. HDAC inhibition has been linked to the induction of cell cycle arrest and apoptosis in cancer cells. The compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. The inhibition of COX-2 has been linked to the reduction of inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit fungal growth by disrupting the fungal cell membrane. Moreover, the compound has exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. The compound's ability to modulate various cellular pathways makes it a promising candidate for the treatment of various diseases.
実験室実験の利点と制限
The advantages of using N-(3-acetylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide in lab experiments are its ease of synthesis, good yield and purity, and its potential as a therapeutic agent. The compound's ability to modulate various cellular pathways makes it a useful tool for studying the mechanisms of various diseases. However, the limitations of using the compound in lab experiments are its relatively low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be taken when using the compound in lab experiments.
将来の方向性
The potential applications of N-(3-acetylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide are vast. Future research should focus on the compound's potential as a therapeutic agent for various diseases, including cancer, fungal infections, and inflammatory diseases. Moreover, the compound's ability to modulate various cellular pathways makes it a useful tool for studying the mechanisms of various diseases. Future research should also focus on developing new derivatives of the compound with improved solubility and reduced toxicity. The development of new derivatives could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
合成法
The synthesis of N-(3-acetylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide involves the reaction between 3-acetylphenyl isothiocyanate and ethyl 4-oxo-2-thioxo-1,3-thiazepane-5-carboxylate in the presence of a base. The reaction produces the desired compound in good yield and purity. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
科学的研究の応用
N-(3-acetylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide has shown promising results in various scientific research applications. It has been studied for its potential as an anticancer agent, antifungal agent, and anti-inflammatory agent. It has also been investigated for its role in the treatment of Alzheimer's disease and Parkinson's disease. The compound has demonstrated significant activity against cancer cell lines and has shown to inhibit the growth of various fungal strains. Moreover, it has exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. The compound's potential as a therapeutic agent has opened new avenues for drug discovery and development.
特性
IUPAC Name |
N-(3-acetylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-9(17)10-3-2-4-11(7-10)15-14(19)12-8-20-6-5-13(18)16-12/h2-4,7,12H,5-6,8H2,1H3,(H,15,19)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXQXZYLJZAXFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CSCCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

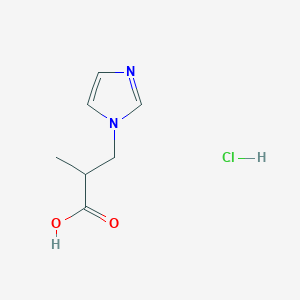
![1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2934129.png)
![5-(3,4-dimethylbenzoyl)-1-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2934131.png)



![7-phenyl-3-(p-tolyl)-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2934138.png)
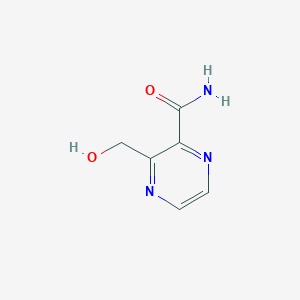



![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2934145.png)
